Tris(2-ethylhexyl) phosphate

説明

特性

IUPAC Name |

tris(2-ethylhexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWRXDRKAHEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021414 | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl)phosphate is a clear colorless to pale yellow liquid with a slight sharp odor. (NTP, 1992), Liquid, COLOURLESS VISCOUS LIQUID. | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

374 to 451 °F at 760 mmHg (decomposes) (NTP, 1992), at 0.7kPa: 220 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

305 °F (NTP, 1992), 170 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: none | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9262 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.93 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 15 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.9 mmHg at 392 °F (NTP, 1992), Vapor pressure, Pa at 20 °C: | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

78-42-2 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC0BKB72S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -74 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Tris(2-ethylhexyl) phosphate chemical properties and structure

An In-depth Technical Guide to Tris(2-ethylhexyl) phosphate (B84403): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-ethylhexyl) phosphate (TEHP) is an organophosphate compound with a significant industrial footprint as a plasticizer, flame retardant, and solvent.[1][2][3] Its distinct chemical properties, including low volatility and high thermal stability, make it a versatile component in a wide array of materials such as polyvinyl chloride (PVC), synthetic rubber, and hydraulic fluids.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Tris(2-ethylhexyl) phosphate. Additionally, it explores its known biological activities, offering a critical resource for researchers in materials science, environmental science, and toxicology.

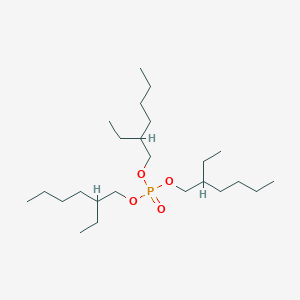

Chemical Structure and Identification

Tris(2-ethylhexyl) phosphate is a trialkyl phosphate, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 2-ethylhexyloxy groups.[1][4] The branched nature of the 2-ethylhexyl alkyl chains is crucial to its physical properties, such as its low melting point and flexibility-imparting characteristics in polymers.[1]

Caption: 2D chemical structure of Tris(2-ethylhexyl) phosphate.

Table 1: Chemical Identifiers for Tris(2-ethylhexyl) phosphate

| Identifier | Value | Reference |

| IUPAC Name | tris(2-ethylhexyl) phosphate | [4][][6] |

| CAS Number | 78-42-2 | [1][4] |

| Molecular Formula | C₂₄H₅₁O₄P | [1][4][][7] |

| Molecular Weight | 434.63 g/mol | [][7] |

| SMILES String | CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC | [4][] |

| InChI Key | GTVWRXDRKAHEAD-UHFFFAOYSA-N | [4][6] |

| Synonyms | TEHP, Tri(2-ethylhexyl) phosphate, 'Trioctyl' phosphate | [2][4] |

Physicochemical Properties

TEHP is a colorless to pale yellow, viscous liquid with a faint, sharp odor.[4][] It is characterized by its low water solubility and high boiling point, which contribute to its persistence and low volatility in industrial applications.[1][2]

Table 2: Physicochemical Data for Tris(2-ethylhexyl) phosphate

| Property | Value | Conditions | Reference |

| Appearance | Clear, colorless to pale yellow viscous liquid | Room Temperature | [2][4] |

| Density | 0.92 - 0.93 g/cm³ | 20 °C | [3][8] |

| Boiling Point | 215 - 220 °C | 4 - 0.7 kPa | [3][9] |

| Melting Point | -70 °C to -74 °C | - | [3][8][9] |

| Flash Point | 170 °C - 207 °C | Closed Cup | [3][9] |

| Vapor Pressure | <1 Pa (2.1 mmHg) | 20 °C | [3][9] |

| Water Solubility | Insoluble (0.600 mg/L) | 24 °C | [8][10][11] |

| Solubility | Soluble in alcohol, acetone, ether, hydrocarbons | - | [1][11] |

| Refractive Index | 1.443 - 1.445 | 20 °C | [2][8] |

| log Kow | 4.23 | - | [10] |

Experimental Protocols

Synthesis of Tris(2-ethylhexyl) phosphate

A common laboratory and industrial synthesis method involves the esterification of 2-ethylhexanol with a phosphorus-containing reactant.[1]

Protocol: Esterification using Phosphorus Oxychloride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a system for neutralizing evolved HCl gas, place 3.0 moles of 2-ethylhexanol.

-

Reactant Addition: Cool the flask in an ice-water bath. Slowly add 1.0 mole of phosphorus oxychloride (POCl₃) dropwise to the stirred 2-ethylhexanol. Maintain the reaction temperature below 60°C to control the exothermic reaction.[12]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Purification - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a 5% sodium bicarbonate solution, and finally with brine to remove unreacted starting materials and acidic byproducts.

-

Purification - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator.[12]

-

Final Product: The resulting clear, viscous liquid is Tris(2-ethylhexyl) phosphate. Purity can be assessed using techniques such as GC-MS.[12]

Caption: General workflow for the synthesis and purification of TEHP.

Analytical Methodology: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the identification and quantification of TEHP in various matrices.[13]

Protocol: Sample Analysis

-

Sample Preparation (Extraction): For water samples, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.[13] For solid matrices (e.g., sediment, polymer), use solvent extraction (e.g., with acetone) often aided by sonication or Soxhlet apparatus.[13]

-

Concentration and Cleanup: Dry the extract using anhydrous sodium sulfate. Concentrate the sample to a small volume under a gentle stream of nitrogen. If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate TEHP from other components. Helium is typically used as the carrier gas.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of TEHP for quantification (e.g., m/z 99, 113, 265) and confirmation.

-

-

Quantification: Prepare a calibration curve using certified standards of TEHP. Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for the analytical determination of TEHP by GC-MS.

Biological Activity and Signaling

Recent studies have identified Tris(2-ethylhexyl) phosphate as an antagonist of the glucocorticoid receptor (GR).[3] The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate genes involved in metabolism, inflammation, and stress responses.

As an antagonist, TEHP can bind to the GR but fails to induce the conformational changes necessary for its activation. This binding competitively inhibits the natural ligand from activating the receptor, thereby blocking the downstream signaling cascade. This antagonistic activity is a key area of interest for toxicological and endocrinological research.

Caption: TEHP antagonism of the Glucocorticoid Receptor signaling pathway.

References

- 1. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. scbt.com [scbt.com]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. ICSC 0968 - TRIS(2-ETHYLHEXYL) PHOSPHATE [inchem.org]

- 10. env.go.jp [env.go.jp]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]

- 13. ecetoc.org [ecetoc.org]

In-Depth Technical Guide to Tris(2-ethylhexyl) Phosphate (TEHP): Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl) phosphate (B84403) (TEHP), an organophosphate ester, is a widely utilized industrial chemical primarily known for its application as a plasticizer and flame retardant.[1] Its incorporation into various polymer matrices, such as polyvinyl chloride (PVC) and synthetic rubbers, imparts desirable properties including low-temperature flexibility and resistance to weathering.[2] Beyond its role in plastics, TEHP also serves as a solvent in specific chemical processes, an additive in lubricants and hydraulic fluids, and has applications in coatings and adhesives.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of TEHP, detailed experimental protocols for its analysis, and visual representations of key processes to support research and development activities.

Physical and Chemical Properties

TEHP is a colorless to pale yellow, odorless, and viscous liquid at room temperature.[1][3][4] It exhibits very low volatility and is characterized by its poor solubility in water but high solubility in a range of organic solvents.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Tris(2-ethylhexyl) Phosphate (TEHP)

| Property | Value | Reference(s) |

| CAS Number | 78-42-2 | [1] |

| Molecular Formula | C24H51O4P | [4] |

| Molecular Weight | 434.63 g/mol | [5] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][2][4] |

| Odor | Odorless or slight sharp odor | [2][3] |

| Melting Point | < -70 °C | [5] |

| Boiling Point | Approximately 370 °C; 210 °C at 5 hPa (decomposes) | [1][5] |

| Density | 0.920 – 0.926 g/cm³ at 20 °C | [2] |

| Viscosity | 13 – 15 mPas at 20 °C | [2][4] |

| Vapor Pressure | <0.01 hPa at 20 °C | [5] |

| Refractive Index (nD at 20°C) | 1.443 – 1.445 | [2] |

| Water Solubility | Insoluble (<0.001 g/L) | [3][5][6] |

| Solubility in Organic Solvents | Highly soluble in alcohols, esters, hydrocarbons, acetone, and ether. | [1][2][3] |

| Phosphorus Content | 7.1% (calculated) | [2] |

| Flash Point | 170 °C | [4][7] |

| Autoignition Temperature | 370 °C | [5] |

Experimental Protocols

Synthesis of Tris(2-ethylhexyl) Phosphate

A common method for the synthesis of TEHP involves the reaction of 2-ethylhexanol with phosphorus oxychloride.[2][8]

Methodology:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a condenser connected to a vacuum line, add 2-ethylhexanol and a catalyst (e.g., magnesium chloride).[9]

-

Reactant Addition: Cool the flask to approximately 20°C using an ice-water bath. Slowly add phosphorus oxychloride dropwise to the stirred 2-ethylhexanol solution while maintaining the temperature. The molar ratio of 2-ethylhexanol to phosphorus oxychloride should be slightly above 3:1 to ensure complete reaction of the phosphorus oxychloride.[1][9]

-

Reaction: After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1 hour) while maintaining the temperature. Subsequently, slowly increase the temperature to around 60°C and continue the reaction until completion, which can be monitored by gas chromatography.[9]

-

Work-up: Upon completion, cool the reaction mixture. Wash the crude product with a dilute sodium hydroxide (B78521) solution to neutralize any acidic byproducts, followed by washing with water until the aqueous layer is neutral.[3][9]

-

Purification: Remove any excess 2-ethylhexanol and water by vacuum distillation to yield the final TEHP product.[3][9] The purity of the final product can be assessed by gas chromatography.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of TEHP in various matrices.

Methodology:

-

Sample Preparation:

-

Solid Samples (e.g., polymers, dust): Extract TEHP from the homogenized sample using a suitable solvent mixture such as hexane:acetone (1:1 v/v) via ultrasonic extraction. Concentrate the extract under a gentle stream of nitrogen.[4]

-

Liquid Samples (e.g., water): Employ solid-phase extraction (SPE) for sample clean-up and concentration. Use a C18 or similar cartridge, elute with a solvent like ethyl acetate, and concentrate the eluate.[8]

-

-

GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5MS (15 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[6][10]

-

Injector: Splitless mode at 300°C.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[10]

-

Oven Temperature Program: Initial temperature of 60°C, ramp to 220°C at 10°C/min, then ramp to 315°C at 15°C/min and hold for 8 minutes.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000A) operating in electron ionization (EI) mode at 70 eV.[6][10]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to evaluate the thermal stability and decomposition profile of TEHP.

Thermogravimetric Analysis (TGA) Methodology (based on ASTM E1131): [6]

-

Instrument Preparation: Calibrate the TGA instrument for temperature and mass. Use an inert sample pan (e.g., platinum or alumina).

-

Sample Preparation: Place a small amount of TEHP (5-10 mg) into the tared sample pan.

-

Experimental Parameters:

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then heat at a constant rate of 10°C/min to a final temperature of 600°C.

-

-

Data Analysis: Plot the percentage of weight loss against temperature to determine the onset of decomposition and the decomposition profile.

Differential Scanning Calorimetry (DSC) Methodology: [6][11]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.

-

Sample Preparation: Place a small amount of TEHP (2-5 mg) into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Experimental Parameters:

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at -50°C.

-

Heat from -50°C to 200°C at 10°C/min.

-

Hold at 200°C for 2 minutes to erase thermal history.

-

Cool from 200°C to -50°C at 10°C/min.

-

Heat again from -50°C to 200°C at 10°C/min.

-

-

-

Data Analysis: Analyze the thermogram for endothermic or exothermic peaks corresponding to thermal events such as melting or decomposition.

Hydrolysis as a Function of pH

The rate of abiotic hydrolysis of TEHP can be determined following the OECD 111 Test Guideline.[8][9][10] This test evaluates the stability of a substance in aqueous solutions at environmentally relevant pH values.

Methodology (based on OECD 111):

-

Preliminary Test:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add TEHP to each buffer solution at a concentration not exceeding half its water solubility.

-

Incubate the solutions in the dark at 50°C for 5 days.[6][8]

-

Analyze the concentration of TEHP at the beginning and end of the incubation period. If less than 10% degradation is observed, TEHP is considered hydrolytically stable, and no further testing is required.[8]

-

-

Main Test (if significant hydrolysis occurs in the preliminary test):

-

For the pH value(s) where hydrolysis was observed, prepare fresh buffered solutions of TEHP.

-

Incubate these solutions in the dark at a constant, controlled temperature (e.g., 25°C).

-

At appropriate time intervals, take aliquots from each solution and analyze for the concentration of TEHP and the formation of any degradation products (e.g., di(2-ethylhexyl) phosphate and 2-ethylhexanol). The analysis can be performed using a suitable chromatographic method such as HPLC or GC-MS.

-

Continue the test until at least 90% of the TEHP has hydrolyzed or for a maximum of 30 days.[6][8]

-

-

Data Analysis:

-

Determine the rate constant and half-life of hydrolysis at each pH value by plotting the concentration of TEHP versus time and fitting the data to a first-order rate equation.

-

Visualizations

Caption: Workflow for the synthesis of Tris(2-ethylhexyl) Phosphate (TEHP).

Caption: Stepwise hydrolysis pathway of Tris(2-ethylhexyl) Phosphate (TEHP).

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jrfglobal.com [jrfglobal.com]

- 3. env.go.jp [env.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. cdmf.org.br [cdmf.org.br]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-ethylhexyl) phosphate (B84403) (TEHP) is a versatile organophosphate compound with a significant industrial footprint. This technical guide provides a comprehensive overview of its three core applications: as a plasticizer, a flame retardant, and a solvent. This document delves into the performance characteristics of TEHP in various polymers, presents quantitative data to compare its efficacy against other common additives, and outlines detailed experimental protocols for its evaluation. Signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of its mechanisms of action and application methodologies.

Introduction

Tris(2-ethylhexyl) phosphate, also known as trioctyl phosphate (TOF), is a colorless, viscous liquid with low volatility and water solubility.[1][2] Its molecular structure, featuring a central phosphate group bonded to three branched 2-ethylhexyl chains, imparts a unique combination of flexibility, flame retardancy, and solvency.[1] These properties have led to its widespread use in a variety of industrial sectors, including plastics, textiles, and chemical manufacturing.[3][4] This guide aims to provide a detailed technical resource for professionals requiring an in-depth understanding of TEHP's primary applications.

TEHP as a High-Performance Plasticizer

TEHP is extensively used as a plasticizer, particularly in applications demanding excellent low-temperature flexibility and good weather resistance.[2] It is compatible with a range of polymers, including polyvinyl chloride (PVC), nitrile butadiene rubber (NBR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[2]

Mechanism of Plasticization

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. TEHP achieves this by inserting its molecules between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material. The bulky 2-ethylhexyl groups of TEHP are particularly effective at creating free volume within the polymer matrix, which enhances chain mobility and, consequently, flexibility.

Performance in Polyvinyl Chloride (PVC)

In PVC applications, TEHP is valued for its ability to impart superior low-temperature flexibility compared to many standard phthalate (B1215562) plasticizers.[2] While specific quantitative comparisons can vary based on formulation, the general trend is a lower glass transition temperature and improved elongation at cold temperatures.

Table 1: Illustrative Comparison of Plasticizer Performance in PVC

| Property | Test Method | PVC with TEHP | PVC with DEHP (Dioctyl Phthalate) |

| Tensile Strength (MPa) | ASTM D638 | 15 - 25 | 20 - 30 |

| Elongation at Break (%) | ASTM D638 | 250 - 400 | 200 - 350 |

| Hardness (Shore A) | ASTM D2240 | 70 - 90 | 75 - 95 |

| Low-Temperature Brittleness (°C) | ASTM D746 | -40 to -60 | -30 to -50 |

Note: The values in this table are representative and can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Performance in Synthetic Rubbers

TEHP is a functional plasticizer for various synthetic rubbers, enhancing their processability and low-temperature performance. In nitrile rubber (NBR), a lower acrylonitrile (B1666552) (ACN) content generally improves low-temperature flexibility.[5] The addition of plasticizers like TEHP can further enhance this property.[6] For EPDM, TEHP can be used as a processing aid and to improve flexibility.[7]

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC

This protocol outlines a standard procedure for evaluating the effectiveness of TEHP as a plasticizer in a PVC formulation.

1. Materials:

-

PVC resin (e.g., K-value 67)

-

Tris(2-ethylhexyl) phosphate (TEHP)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

2. Formulation:

-

A typical formulation would be prepared in parts per hundred of resin (phr). For example:

-

PVC: 100 phr

-

TEHP: 40-60 phr

-

Thermal stabilizer: 2-3 phr

-

Lubricant: 0.5-1 phr

-

3. Compounding:

-

The components are dry blended in a high-speed mixer.

-

The blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature of 160-180°C to ensure a homogeneous mixture.

4. Sample Preparation:

-

The compounded material is compression molded into sheets of a specified thickness (e.g., 2 mm) at a temperature of 170-190°C.

-

The molded sheets are then conditioned at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

5. Testing:

-

Mechanical Properties: Tensile strength, elongation at break, and modulus are determined according to ASTM D638 using dumbbell-shaped specimens.

-

Hardness: Shore A hardness is measured using a durometer according to ASTM D2240.

-

Low-Temperature Flexibility: The brittle point is determined according to ASTM D746.

TEHP as a Flame Retardant

The phosphorus content in TEHP contributes to its flame-retardant properties.[1] It is often used in applications where both flexibility and a degree of fire resistance are required.

Mechanism of Flame Retardancy

Organophosphorus compounds like TEHP can act as flame retardants in both the gas phase and the condensed phase.

-

Gas Phase: During combustion, TEHP can decompose to produce phosphorus-containing radicals. These radicals can interrupt the free-radical chain reactions of combustion in the gas phase, effectively "poisoning" the flame.

-

Condensed Phase: In the solid material, TEHP can promote the formation of a protective char layer. This char acts as a barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles.

Performance in Specific Polymers

TEHP is used as a flame-retardant plasticizer in PVC and cellulose (B213188) acetate.[2][8] In PVC, which is inherently flame-retardant due to its chlorine content, the addition of flammable plasticizers can reduce its fire resistance. The use of a phosphate ester plasticizer like TEHP helps to maintain or improve the overall flame retardancy of the flexible PVC product.[9] For cellulose acetate, which is highly flammable, TEHP can be an effective flame retardant.[8]

Table 2: Illustrative Flame Retardancy Performance Data

| Polymer System | Test Method | Rating/Value without TEHP | Rating/Value with TEHP |

| Flexible PVC | Limiting Oxygen Index (LOI) - ASTM D2863 | ~22-25% | ~25-30% |

| Flexible PVC | UL 94 Vertical Burn | V-2 / Fail | V-0 / V-1 |

| Cellulose Acetate | Limiting Oxygen Index (LOI) - ASTM D2863 | ~18% | ~24-28% |

| Cellulose Acetate | UL 94 Vertical Burn | Fail | V-2 |

Note: These values are illustrative and highly dependent on the specific formulation, including the concentration of TEHP and the presence of other flame-retardant synergists.

Experimental Protocol: Evaluation of Flame Retardancy

This protocol outlines the standard tests used to evaluate the flame retardancy of a polymer containing TEHP.

1. Sample Preparation:

-

Prepare polymer samples with and without TEHP according to the compounding and molding procedures described in section 2.4. The samples should be prepared in the specific dimensions required by the respective test standards.

2. Limiting Oxygen Index (LOI) Test (ASTM D2863):

-

A vertically oriented specimen is ignited at the top in a controlled atmosphere of nitrogen and oxygen.

-

The concentration of oxygen is systematically varied until the minimum concentration that just supports flaming combustion is determined.

-

The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.

3. UL 94 Vertical Burn Test (ASTM D3801):

-

A rectangular test specimen is held vertically and ignited at the bottom with a calibrated flame for a specified duration.

-

The test evaluates the time it takes for the flame to self-extinguish after the ignition source is removed, whether any flaming drips ignite a cotton swatch placed below the specimen, and the afterglow time.

-

Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the most flame-retardant classification.[10]

TEHP as an Industrial Solvent

TEHP's characteristics as a strong, moderately polar solvent with low volatility make it suitable for specific industrial processes.[2]

Application in Hydrogen Peroxide Production

The most prominent solvent application of TEHP is in the anthraquinone (B42736) process for the industrial production of hydrogen peroxide.[11][12] In this cyclic process, an alkylanthraquinone is hydrogenated to the corresponding anthrahydroquinone, which is then oxidized with air to regenerate the anthraquinone and produce hydrogen peroxide.[13][14]

The working solution in this process typically consists of a mixture of a nonpolar solvent and a polar solvent. TEHP can be used as the polar solvent, which is crucial for dissolving the anthrahydroquinone intermediate.[15]

Experimental Protocol: Laboratory-Scale Hydrogen Peroxide Synthesis (Illustrative)

This protocol provides a conceptual outline for a laboratory-scale simulation of the anthraquinone process. Note: This process involves flammable hydrogen gas and should only be conducted by trained professionals in a suitable laboratory environment with appropriate safety precautions.

1. Preparation of the Working Solution:

-

Dissolve 2-ethylanthraquinone (B47962) (or a similar derivative) in a solvent mixture of a nonpolar solvent (e.g., an aromatic hydrocarbon) and Tris(2-ethylhexyl) phosphate (TEHP). A typical ratio might be 75:25 by volume.

2. Hydrogenation:

-

Place the working solution in a hydrogenation reactor equipped with a stirrer and a gas inlet.

-

Add a palladium-based catalyst (e.g., palladium on a support).

-

Pressurize the reactor with hydrogen gas and maintain a constant temperature (e.g., 40-50°C) while stirring vigorously.

-

Monitor the reaction progress by measuring the consumption of hydrogen or by analytical techniques to determine the conversion of anthraquinone to anthrahydroquinone.

3. Oxidation:

-

After hydrogenation, carefully filter the catalyst from the working solution.

-

Transfer the solution to an oxidation reactor and bubble air or oxygen through it at a controlled rate and temperature (e.g., 30-60°C).

-

The solution will change color as the anthrahydroquinone is oxidized back to anthraquinone, and hydrogen peroxide is formed.

4. Extraction:

-

Transfer the oxidized working solution to a separation funnel.

-

Add deionized water and shake gently to extract the hydrogen peroxide into the aqueous phase.

-

Separate the aqueous layer containing the hydrogen peroxide. The organic layer (working solution) can be recycled for the next hydrogenation step.

5. Quantification:

-

The concentration of hydrogen peroxide in the aqueous solution can be determined by titration with a standard solution of potassium permanganate (B83412) or ceric sulfate.

Conclusion

Tris(2-ethylhexyl) phosphate is a multifunctional industrial chemical with well-established roles as a high-performance plasticizer, a flame retardant, and a specialized solvent. Its ability to impart excellent low-temperature flexibility makes it a valuable additive in PVC and synthetic rubber formulations for demanding applications. Its phosphorus content provides a flame-retardant benefit, enhancing the fire safety of the materials it is incorporated into. Furthermore, its specific solvent properties are critical for the efficient industrial production of hydrogen peroxide. This guide has provided a technical overview of these core applications, supported by comparative data, experimental protocols, and mechanistic diagrams, to serve as a valuable resource for the scientific and industrial communities. Further research into the development of more sustainable and equally effective alternatives will continue to shape the future landscape of these applications.

References

- 1. TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applerubber.com [applerubber.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ecetoc.org [ecetoc.org]

- 9. diva-portal.org [diva-portal.org]

- 10. xometry.pro [xometry.pro]

- 11. lanxess.com [lanxess.com]

- 12. The Anthraquinone Process Of Hydrogen Peroxide Production Plant [slchemtech.com]

- 13. nzic.org.nz [nzic.org.nz]

- 14. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 15. eurochemengineering.com [eurochemengineering.com]

Tris(2-ethylhexyl) Phosphate (TEHP) Toxicity: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-ethylhexyl) phosphate (B84403) (TEHP) is a high-production-volume chemical widely used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential toxicity. This technical guide provides a comprehensive review of the current state of knowledge on TEHP toxicity, with a focus on its carcinogenic, hepatotoxic, reproductive, and neurotoxic effects. We present a compilation of quantitative toxicological data, detailed experimental protocols for key toxicity assays, and an exploration of the molecular mechanisms and signaling pathways implicated in TEHP-induced toxicity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of TEHP's safety and the development of strategies to mitigate its potential adverse health effects.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Tris(2-ethylhexyl) phosphate.

Table 1: Carcinogenicity Data

| Species | Sex | Route | Dosing Regimen | Duration | Organ | Finding | Incidence | Reference |

| F344/N Rat | Male | Gavage | 0, 2000, 4000 mg/kg | 103 weeks | Adrenal Gland | Pheochromocytoma (benign or malignant) | 2/50 (control), 9/50 (2000 mg/kg), 14/50 (4000 mg/kg) | [2] |

| B6C3F1 Mouse | Female | Gavage | 0, 500, 1000 mg/kg | 103 weeks | Liver | Hepatocellular Carcinoma | 0/50 (control), 4/50 (500 mg/kg), 7/50 (1000 mg/kg) | [2] |

| B6C3F1 Mouse | Male & Female | Gavage | 0, 500, 1000 mg/kg | 103 weeks | Thyroid Gland | Follicular Cell Hyperplasia | Increased incidence in both sexes at both doses | [2] |

Table 2: Acute and Subchronic Toxicity Data

| Species | Sex | Route | Duration | Endpoint | Value | Reference |

| Rat | N/A | Oral | Single Dose | LD50 | > 37 g/kg | [3] |

| Rat | Male | Oral (diet) | 30 days | NOAEL | 430 mg/kg/day | [4] |

| Rat | Male | Oral (diet) | 30 days | LOAEL | 1550 mg/kg/day (decreased food consumption and body weight gain) | [4] |

| Rat | Male & Female | Gavage | 28 days | NOAEL | 300 mg/kg/day | [5] |

| Rat | Male | Gavage | 28 days | LOAEL | 1000 mg/kg/day (impaired body weight gain) | [5] |

Table 3: Reproductive and Developmental Toxicity Data

| Species | Endpoint | Route | Dosing | NOAEL | LOAEL | Reference |

| Rat (Fischer) | Testicular Histology | Gavage | 28 days | 300 mg/kg/day | 1000 mg/kg/day (crystalline inclusions in interstitial cells) | [5] |

| Crustacean (D. magna) | Reproductive Inhibition | N/A | 21 days | 1000 µg/L | - | [6] |

Table 4: In Vitro Cytotoxicity Data

| Cell Line | Exposure Duration | Endpoint | Concentration | Effect | Reference |

| HepG2 (human liver) | 72 hours | Cell Viability (MTT assay) | 100 µM | ~80% reduction | |

| HepG2 (human liver) | 72 hours | Cell Viability (MTT assay) | 200 µM | ~50% reduction | |

| HepG2 (human liver) | 72 hours | Cell Viability (MTT assay) | 400 µM | ~41% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on TEHP toxicity.

Rodent Carcinogenicity Bioassay (Based on OECD Guideline 451)

Objective: To assess the carcinogenic potential of TEHP in rodents following long-term oral administration.

Test System:

-

Species: Fischer 344/N rats and B6C3F1 mice are commonly used.[2]

-

Age: Young adult animals (e.g., 6-8 weeks old at the start of the study).[4]

-

Sex: Both males and females.

-

Group Size: At least 50 animals per sex per group.[7]

Experimental Design:

-

Dose Selection: At least three dose levels plus a concurrent vehicle control group are used. Doses are typically selected based on the results of subchronic toxicity studies.[7] For TEHP, gavage doses in corn oil have been used.[2]

-

Administration: The test substance is administered daily, 5 days a week, for a major portion of the animal's lifespan (typically 103 weeks for rats and mice).[2]

-

Observations:

-

Animals are observed twice daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

-

Pathology:

-

A complete gross necropsy is performed on all animals.

-

A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a qualified pathologist.

-

Data Analysis:

-

Survival data are analyzed using life-table methods.

-

The incidence of neoplasms is analyzed using appropriate statistical methods that account for intercurrent mortality.

-

Body weight and organ weight data are analyzed using analysis of variance (ANOVA) followed by a multiple comparison test.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of TEHP on a cell line, such as the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

TEHP stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

-

Treatment: Remove the medium and expose the cells to various concentrations of TEHP (and a vehicle control) in fresh medium for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Objective: To assess the DNA-damaging potential of TEHP in vitro.

Materials:

-

Target cells (e.g., HepG2)

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Expose cells to various concentrations of TEHP (and positive and negative controls) for a defined period.

-

Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using image analysis software.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of TEHP is thought to be mediated through several interconnected signaling pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis.

Oxidative Stress and Nrf2 Pathway

TEHP exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. The cell's primary defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Mitochondrial Dysfunction and Apoptosis

Oxidative stress induced by TEHP can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and increased permeability. This can trigger the intrinsic pathway of apoptosis. The process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The tumor suppressor protein p53 can also be activated in response to DNA damage, further promoting apoptosis.

Potential Endocrine Disruption and PPAR Signaling

While the direct effects of TEHP on the endocrine system are still under investigation, its metabolite, mono(2-ethylhexyl) phosphate (MEHP), has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in lipid metabolism and adipogenesis. Activation of PPARs by xenobiotics can disrupt normal endocrine function. Further research is needed to fully elucidate the role of PPAR signaling in TEHP toxicity.

References

- 1. Developmental toxicity screen: results of rat studies with diethylhexyl phthalate and ethylene glycol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NTP Toxicology and Carcinogenesis Studies of Tris(2-ethylhexyl)phosphate (CAS No. 78-42-2) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. researchgate.net [researchgate.net]

- 6. env.go.jp [env.go.jp]

- 7. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Tris(2-ethylhexyl) phosphate (TEHP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl) phosphate (B84403) (TEHP) is an organophosphate ester widely utilized as a plasticizer and flame retardant in various consumer and industrial products, including polyvinyl chloride (PVC) plastics, synthetic rubber, and lubricants.[1] Its widespread use and potential for environmental release have prompted significant interest in understanding its behavior, persistence, and movement within various environmental compartments. This technical guide provides an in-depth overview of the environmental fate and transport of TEHP, summarizing key physicochemical properties, degradation pathways, and mobility characteristics. Detailed experimental protocols, derived from internationally recognized guidelines, are also presented to facilitate further research in this area.

Physicochemical Properties of TEHP

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its distribution in air, water, and soil, as well as its susceptibility to various degradation processes. A summary of the key physicochemical properties of TEHP is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H51O4P | [1] |

| Molecular Weight | 434.63 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Water Solubility | 0.600 mg/L at 24°C | [3] |

| Vapor Pressure | 1.10 x 10⁻⁵ Pa (8.25 x 10⁻⁸ mmHg) at 25°C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.23 | [3] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | 5.71 (geometric mean of experimental and estimated values) | [4] |

| Henry's Law Constant | Low (not specified) | |

| Melting Point | -70 °C | [5] |

| Boiling Point | 215 °C at 4 mmHg | [6] |

| Density | 0.92 g/mL at 20 °C | [6] |

Environmental Fate of TEHP

The fate of TEHP in the environment is governed by a combination of transport and transformation processes. Its low water solubility and high octanol-water partition coefficient suggest a strong tendency to partition from water into organic phases, such as soil organic matter and sediments.

Abiotic Degradation

Hydrolysis: Hydrolysis is not considered a significant degradation pathway for TEHP under typical environmental conditions (pH 4-9). Studies have shown TEHP to be hydrolytically stable in sterile aqueous solutions at 50°C across this pH range.

Photolysis: Direct photolysis is also not a primary degradation route for TEHP as it does not significantly absorb light above 290 nm, which is the cutoff for solar radiation reaching the Earth's surface.[7] However, in the atmosphere, TEHP is expected to react with photochemically generated hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 4.3 days, suggesting that particle-bound TEHP can undergo long-range atmospheric transport.[8]

Biotic Degradation

Biodegradation is the primary mechanism for the breakdown of TEHP in the environment. Several bacterial strains have been identified that can utilize TEHP as a sole carbon source.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of TEHP is initiated by intracellular enzymes through a process of O-dealkylation.[9][10] The proposed pathway involves the sequential hydrolysis of the ester bonds, as illustrated in the diagram below. Bacterial strains such as Ochrobactrum tritici WX3-8 and Pseudomonas stutzeri WX3-1 have been shown to effectively degrade TEHP.[9][11][12] The degradation efficiency of Ochrobactrum tritici WX3-8 reached 75% after 104 hours under optimal conditions.[9][10]

The primary metabolites identified are:

-

Di(2-ethylhexyl) phosphate (DEHP)

-

Mono(2-ethylhexyl) phosphate (MEHP)

-

Phosphoric acid

Figure 1: Proposed aerobic biodegradation pathway of TEHP.

Anaerobic Biodegradation: While studies on the anaerobic biodegradation of TEHP are limited, research on analogous compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) suggests that under methanogenic conditions, the initial hydrolysis to monoesters and alcohols can occur.[13] However, the complete mineralization of the parent compound may be slow or incomplete.[13]

Environmental Transport of TEHP

The transport of TEHP between different environmental compartments is primarily influenced by its low water solubility and high affinity for organic matter.

Atmospheric Transport: Due to its very low vapor pressure, TEHP is predominantly associated with atmospheric particulate matter.[8] This association allows for long-range atmospheric transport, with an estimated atmospheric half-life of 4.3 days for particle-bound TEHP.[8]

Transport in Water and Soil: In aquatic systems, TEHP is expected to partition strongly to suspended solids and sediments due to its high log Koc value.[4] Its low water solubility limits its mobility in the aqueous phase.[3] In soil, TEHP is considered to have low mobility. The high log Koc value indicates strong adsorption to soil organic carbon, which significantly retards its leaching potential to groundwater.[4]

Experimental Protocols

Standardized methods are essential for reliably assessing the environmental fate and transport of chemicals. The following sections outline detailed experimental protocols based on OECD Guidelines for the Testing of Chemicals.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of TEHP in aqueous solutions at different pH values.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of TEHP (typically below its water solubility limit) to each buffer solution. Radiolabeled ¹⁴C-TEHP can be used to facilitate analysis.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction). Include sterile controls to account for any non-hydrolytic degradation.

-

Sampling: At predetermined time intervals, collect aliquots from each test solution.

-

Analysis: Analyze the concentration of TEHP and any potential hydrolysis products in the samples. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or a radioactivity detector for ¹⁴C-labeled substance) is a common analytical technique.

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the natural logarithm of the TEHP concentration versus time.

Figure 2: Experimental workflow for determining hydrolysis rate.

Direct Photolysis in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of TEHP in water under simulated sunlight.

Methodology:

-

Test Substance Preparation: Prepare a solution of TEHP in purified, sterile water. The concentration should be low enough to ensure complete dissolution. The use of ¹⁴C-labeled TEHP is recommended.

-

Irradiation: Irradiate the test solution using a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature (e.g., 25°C).

-

Dark Controls: Simultaneously, incubate identical test solutions in the dark to serve as controls for biotic and other abiotic degradation processes.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of TEHP and any phototransformation products using a suitable analytical method like HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantum Yield Calculation: If required, determine the quantum yield by measuring the light absorption spectrum of TEHP and the spectral irradiance of the light source.

-

Data Analysis: Calculate the photolysis rate constant and half-life from the decrease in TEHP concentration over time in the irradiated samples, corrected for any degradation in the dark controls.

Ready Biodegradability (Adapted from OECD Guideline 301)

Objective: To assess the potential for TEHP to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

Methodology:

-

Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as the effluent from a wastewater treatment plant.

-

Test Medium: Prepare a mineral salt medium containing the inoculum and TEHP as the sole source of organic carbon. The concentration of TEHP should be sufficient to be measured accurately.

-

Test Setup: Set up replicate test flasks and control flasks (inoculum only, and a reference compound to check the viability of the inoculum). Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.

-

Measurement of Biodegradation: Monitor the biodegradation process over 28 days by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Analysis: Compare the extent of degradation in the test flasks to the theoretical maximum degradation. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO₂ production or >70% DOC removal) within a 10-day window during the 28-day test period.[12]

Soil Adsorption/Desorption using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of TEHP.

Methodology:

-

Soil Selection: Select a minimum of three different soil types with varying organic carbon content, pH, and texture.

-

Test Solution Preparation: Prepare aqueous solutions of TEHP at several concentrations. The use of ¹⁴C-labeled TEHP is advantageous for accurate quantification.

-

Equilibration: Add a known mass of soil to a known volume of the TEHP solution in a centrifuge tube. Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Separate the soil and aqueous phases by centrifugation.

-

Analysis: Measure the concentration of TEHP in the aqueous phase. The amount of TEHP adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation of Kd and Koc: Calculate the soil-water distribution coefficient (Kd) for each soil type and concentration. Normalize Kd to the organic carbon content of the soil to obtain the Koc value.

Figure 3: Workflow for determining the soil adsorption coefficient (Koc).

Analytical Methods for TEHP and its Metabolites

Accurate and sensitive analytical methods are crucial for studying the environmental fate of TEHP. The choice of method depends on the environmental matrix (water, soil, sediment) and the target analytes (parent compound and degradation products).

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate TEHP and its metabolites from water samples.

-

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/acetone) is typically employed to extract the analytes from the solid matrix.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the quantification of TEHP.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (LC-MS, LC-MS/MS) detection, HPLC is suitable for the analysis of both TEHP and its more polar metabolites.

Conclusion